molecular formula C12H13NO6S2 B14912041 3-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)thiazolidine-4-carboxylic acid

3-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)thiazolidine-4-carboxylic acid

Cat. No.: B14912041
M. Wt: 331.4 g/mol
InChI Key: CJFSKQWWUSYABE-UHFFFAOYSA-N
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Description

3-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)thiazolidine-4-carboxylic acid is a complex organic compound that features a unique combination of a thiazolidine ring and a benzo-dioxin moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)thiazolidine-4-carboxylic acid typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

3-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)thiazolidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to reduce the sulfonyl group to a thiol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.

Mechanism of Action

The mechanism of action of 3-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity . The exact molecular pathways involved depend on the specific biological context and target enzymes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)thiazolidine-4-carboxylic acid is unique due to the combination of its thiazolidine ring and benzo-dioxin moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H13NO6S2

Molecular Weight

331.4 g/mol

IUPAC Name

3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1,3-thiazolidine-4-carboxylic acid

InChI

InChI=1S/C12H13NO6S2/c14-12(15)9-6-20-7-13(9)21(16,17)8-1-2-10-11(5-8)19-4-3-18-10/h1-2,5,9H,3-4,6-7H2,(H,14,15)

InChI Key

CJFSKQWWUSYABE-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)N3CSCC3C(=O)O

Origin of Product

United States

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